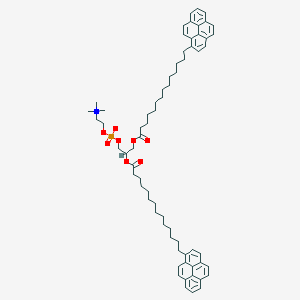
6-Amino-2-fluoro-3-methylbenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-fluoro-3-methylbenzenethiol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiol derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 6-Amino-2-fluoro-3-methylbenzenethiol involves the interaction of the thiol group with various biological molecules, including proteins and enzymes. This compound can form covalent bonds with cysteine residues in proteins, leading to changes in their structure and function. Additionally, 6-Amino-2-fluoro-3-methylbenzenethiol can inhibit the activity of enzymes that contain reactive cysteine residues, such as thioredoxin reductase.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Amino-2-fluoro-3-methylbenzenethiol have been extensively studied. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of thioredoxin reductase. Additionally, 6-Amino-2-fluoro-3-methylbenzenethiol has been shown to protect neurons from oxidative stress and reduce inflammation in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Amino-2-fluoro-3-methylbenzenethiol for lab experiments is its high reactivity towards cysteine residues in proteins and enzymes. This compound can be used as a fluorescent probe for the detection of cysteine in cells and tissues, allowing researchers to study the role of cysteine in various biological processes. However, one of the limitations of 6-Amino-2-fluoro-3-methylbenzenethiol is its potential toxicity, which can affect the viability of cells and tissues in lab experiments.
Orientations Futures
There are several future directions for the study of 6-Amino-2-fluoro-3-methylbenzenethiol. One area of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of research is the use of 6-Amino-2-fluoro-3-methylbenzenethiol as a tool for the study of cysteine in biological systems, including the identification of new targets for therapeutic intervention. Additionally, the synthesis of new thiol derivatives based on 6-Amino-2-fluoro-3-methylbenzenethiol could lead to the development of new fluorescent probes and enzyme inhibitors.
Conclusion
In conclusion, 6-Amino-2-fluoro-3-methylbenzenethiol is a thiol derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. The future directions for the study of 6-Amino-2-fluoro-3-methylbenzenethiol include the development of new drugs, the use of this compound as a tool for the study of cysteine in biological systems, and the synthesis of new thiol derivatives.
Méthodes De Synthèse
6-Amino-2-fluoro-3-methylbenzenethiol can be synthesized using various methods, including the reaction of 2-fluoro-3-methylbenzenethiol with ammonia in the presence of a palladium catalyst. Another method involves the reaction of 2-fluoro-3-methylbenzenethiol with sodium azide, followed by reduction with lithium aluminum hydride. The yield of 6-Amino-2-fluoro-3-methylbenzenethiol using these methods is typically high, and the purity can be improved using column chromatography.
Applications De Recherche Scientifique
6-Amino-2-fluoro-3-methylbenzenethiol has several potential applications in scientific research. It has been used as a fluorescent probe for the detection of cysteine in cells and tissues. This compound has also been used as a precursor for the synthesis of other thiol derivatives, including fluorescent dyes and inhibitors of enzymes such as thioredoxin reductase. Additionally, 6-Amino-2-fluoro-3-methylbenzenethiol has been used in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propriétés
Numéro CAS |
131105-94-7 |
|---|---|
Nom du produit |
6-Amino-2-fluoro-3-methylbenzenethiol |
Formule moléculaire |
C7H8FNS |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
6-amino-2-fluoro-3-methylbenzenethiol |
InChI |
InChI=1S/C7H8FNS/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,9H2,1H3 |
Clé InChI |
QWCVUMGIOTZVBJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)N)S)F |
SMILES canonique |
CC1=C(C(=C(C=C1)N)S)F |
Synonymes |
Benzenethiol, 6-amino-2-fluoro-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)








![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)
![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)


